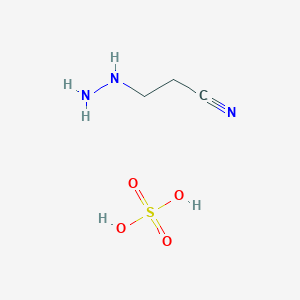
3-Hydrazinylpropanenitrile,sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinylpropanenitrile, sulfuric acid is a compound that combines 3-hydrazinylpropanenitrile with sulfuric acidThe molecular formula for this compound is C3H9N3O4S, and it has a molecular weight of 183.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinylpropanenitrile, sulfuric acid typically involves the reaction of 3-hydrazinylpropanenitrile with sulfuric acid under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained. The reaction conditions may vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In industrial settings, the production of 3-hydrazinylpropanenitrile, sulfuric acid involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures that the compound is produced efficiently and safely .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinylpropanenitrile, sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 3-hydrazinylpropanenitrile, sulfuric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various hydrazine derivatives .
Aplicaciones Científicas De Investigación
3-Hydrazinylpropanenitrile, sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-hydrazinylpropanenitrile, sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydrazinylpropanenitrile: This compound is similar in structure but lacks the sulfuric acid component.
Cyanoethylhydrazine: Another related compound with similar chemical properties.
3-Diazanylpropanenitrile: Shares structural similarities with 3-hydrazinylpropanenitrile
Uniqueness
What sets 3-hydrazinylpropanenitrile, sulfuric acid apart from these similar compounds is its unique combination with sulfuric acid, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
31910-39-1 |
|---|---|
Fórmula molecular |
C3H9N3O4S |
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
3-hydrazinylpropanenitrile;sulfuric acid |
InChI |
InChI=1S/C3H7N3.H2O4S/c4-2-1-3-6-5;1-5(2,3)4/h6H,1,3,5H2;(H2,1,2,3,4) |
Clave InChI |
LHMPHTQLVGFVRZ-UHFFFAOYSA-N |
SMILES canónico |
C(CNN)C#N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


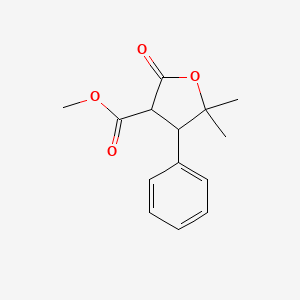
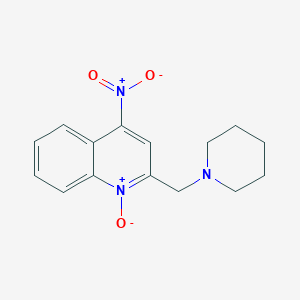
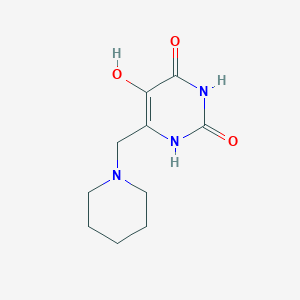
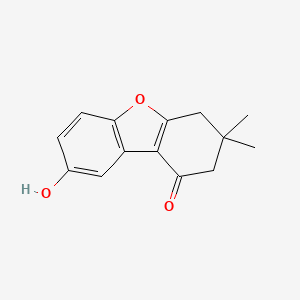
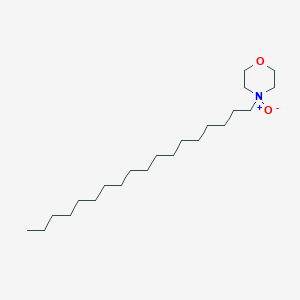
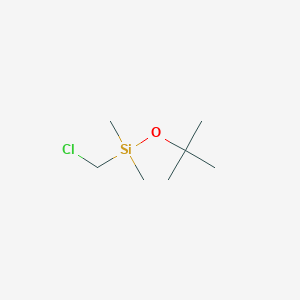
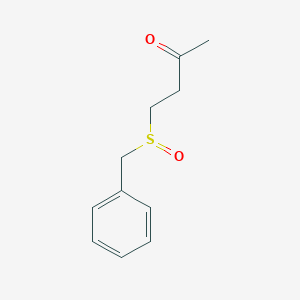
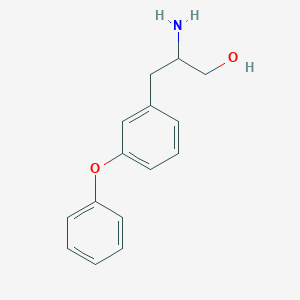

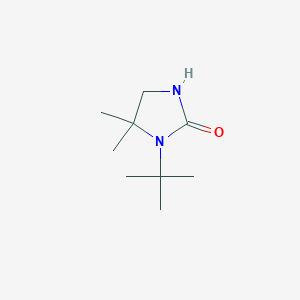
![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
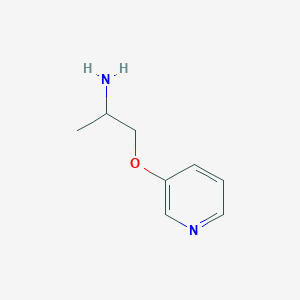
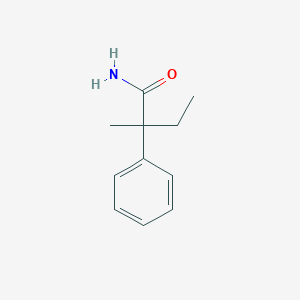
![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
